molecular formula C8H14ClN B6604847 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2763756-42-7

3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6604847
CAS No.: 2763756-42-7
M. Wt: 159.65 g/mol
InChI Key: UBZHUXKHUGWYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is characterized by a cyclopropyl group attached to a bicyclo[1.1.1]pentane core, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures for handling, storage, and first aid .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its combination of a cyclopropyl group and a bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-cyclopropylbicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-8-3-7(4-8,5-8)6-1-2-6;/h6H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZHUXKHUGWYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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